N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3,5,6-tetrafluoroaniline and 1-methyl-1H-pyrazole-3-carboxylic acid.
Coupling Reaction: The key step involves the coupling of 4-bromo-2,3,5,6-tetrafluoroaniline with 1-methyl-1H-pyrazole-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper may be used.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be employed.
Coupling Reactions: Reagents like boronic acids or esters, along with palladium catalysts, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target, leading to the modulation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoropyridine: Similar in structure but contains a pyridine ring instead of a pyrazole ring.
4-Bromo-2,3,5,6-tetrafluorophenylboronic acid: Contains a boronic acid group instead of a carboxamide group.
1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide: Contains an imidazolium ring and a benzyl group.
Uniqueness
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of its bromine, fluorine, and pyrazole functional groups. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H6BrF4N3O |
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Molecular Weight |
352.08 g/mol |
IUPAC Name |
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H6BrF4N3O/c1-19-3-2-4(18-19)11(20)17-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3,(H,17,20) |
InChI Key |
OZCCTGXQNAYSJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F |
Origin of Product |
United States |
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